Baeckea frutescens 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

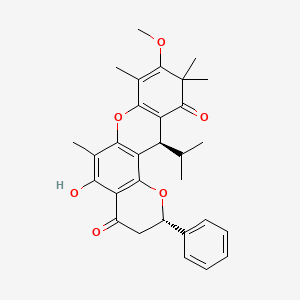

BF 4 is an organic heterotetracyclic compound that is 2,3,10,12-tetrahydro-4H,11H-pyrano[2,3-a]xanthene-4,11-dione substituted by methyl groups at positions 6, 8, 10, and 10, and by hydroxy, isopropyl, methoxy, phenyl, and groups at positions 5, 12, 9, and 2, respectively (the S,S-enantiomer). It is isolated from the leaves of Baeckea frutescens and exhibits cytotoxicity against leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an organic heterotetracyclic compound, an extended flavonoid, a member of phenols and an ether.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research has demonstrated that extracts from Baeckea frutescens exhibit significant antioxidant activity. The methanolic extract has shown the highest phenolic content, correlating with strong inhibition of β-carotene bleaching and metal chelating activity . These properties suggest that B. frutescens could be utilized in functional foods and dietary supplements aimed at combating oxidative stress.

Cytotoxic Activity

Baeckea frutescens has been investigated for its cytotoxic effects against various cancer cell lines. Notably, extracts have shown selective cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values indicating effective inhibition of cell growth . The presence of secondary metabolites such as flavonoids and phenols contributes to these cytotoxic effects, making B. frutescens a candidate for further development in cancer therapeutics.

Traditional Medicine

In traditional practices, B. frutescens is used to treat ailments such as fever, dysentery, and body aches. Its essential oils are applied for rheumatism and other inflammatory conditions . This historical usage supports its potential as a natural remedy in modern herbal medicine.

Cosmetic Applications

The cosmetic industry has shown increasing interest in natural ingredients due to consumer demand for safer and more effective products. Baeckea frutescens can be incorporated into cosmetic formulations due to its antioxidant properties, which help protect skin from oxidative damage caused by environmental factors.

Formulation Development

Studies have explored the incorporation of B. frutescens extracts into creams and lotions to enhance their efficacy against skin aging and other dermatological issues . The plant's bioactive compounds can serve as natural preservatives and active ingredients in cosmetic products.

Food Science Applications

Baeckea frutescens is also being researched for its potential in food preservation due to its antioxidant properties. The ability to inhibit lipid peroxidation can extend the shelf life of food products while enhancing their nutritional profile .

Comprehensive Data Table

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic properties of Baeckea frutescens branches extracts against MCF-7 and MDA-MB-231 cell lines. The results indicated potent selective cytotoxicity with significant apoptotic effects observed after treatment .

- Antioxidant Activity Evaluation : Another study assessed the antioxidant capacity of different extracts from Baeckea frutescens using various assays (DPPH scavenging, reducing power). The methanol extract exhibited the highest antioxidant potential .

- Cosmetic Formulation Research : Research on the formulation principles highlighted the use of natural extracts like Baeckea frutescens to improve skin care products' effectiveness while ensuring safety and stability .

Propiedades

Fórmula molecular |

C30H32O6 |

|---|---|

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

(2S,12S)-5-hydroxy-9-methoxy-6,8,10,10-tetramethyl-2-phenyl-12-propan-2-yl-3,12-dihydro-2H-pyrano[2,3-a]xanthene-4,11-dione |

InChI |

InChI=1S/C30H32O6/c1-14(2)20-22-25(36-26-16(4)29(34-7)30(5,6)28(33)23(20)26)15(3)24(32)21-18(31)13-19(35-27(21)22)17-11-9-8-10-12-17/h8-12,14,19-20,32H,13H2,1-7H3/t19-,20-/m0/s1 |

Clave InChI |

NJQFCQXFOHVYQJ-PMACEKPBSA-N |

SMILES |

CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |

SMILES isomérico |

CC1=C(C2=C(C3=C1OC4=C([C@H]3C(C)C)C(=O)C(C(=C4C)OC)(C)C)O[C@@H](CC2=O)C5=CC=CC=C5)O |

SMILES canónico |

CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.